Product packaging for 4-Chloro-7-nitrobenzofuran(Cat. No.:CAS No. 76054-80-3)

4-Chloro-7-nitrobenzofuran

Cat. No.: B1219042
CAS No.: 76054-80-3
M. Wt: 197.57 g/mol
InChI Key: SPBKEYGNLBGTTJ-UHFFFAOYSA-N
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Description

Historical Development and Discovery in Organic Chemistry

The benzofurazan (B1196253) moiety, the core structure of NBD-Cl, was first reported in 1968. nih.gov The development of 4-chloro-7-nitro-2,1,3-benzoxadiazole was a notable advancement, providing a fluorogenic reagent for the detection of amino acids and other primary and secondary amines. The synthesis of NBD-Cl typically involves the nucleophilic substitution of a halogen on the 4-halo-7-nitrobenzofurazan precursor. arkat-usa.org This reaction is often carried out in solvents like methanol, ethanol, or acetonitrile (B52724), sometimes with the addition of a base such as sodium hydrogen carbonate. arkat-usa.org The compound is a yellow to light brown crystalline powder. chemicalbook.com

Significance as a Privileged Chemical Scaffold

The benzofurazan structure is considered a "privileged scaffold" in medicinal chemistry. nih.govbenthamscience.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. rsc.org Benzofuran (B130515) derivatives, a class to which benzofurazans belong, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov The versatility of the benzofurazan scaffold has led to its incorporation into various drug discovery programs. researchgate.net For instance, benzofuran salicylic (B10762653) acid scaffolds have been transformed into potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key target for tuberculosis treatment. nih.gov

Overview of Major Research Domains

The primary application of NBD-Cl stems from its function as a chromogenic and fluorogenic derivatizing agent. nih.govtandfonline.com It is inherently non-fluorescent but reacts with primary and secondary amines, as well as thiols, to yield highly fluorescent products. researchgate.netbiotium.comavantorsciences.com This property is extensively utilized in analytical chemistry for the sensitive detection and quantification of various biomolecules and pharmaceuticals.

Key research domains for NBD-Cl include:

Fluorescent Labeling: NBD-Cl is widely used to label peptides, proteins, amino acids, and other biomolecules. nih.govavantorsciences.comfishersci.se The resulting NBD-protein conjugates possess interesting fluorescence and spectral properties that facilitate their study. nih.gov

Chromatography: It serves as a pre-column or post-column derivatizing reagent in High-Performance Liquid Chromatography (HPLC) to enhance the detection of amines and amino acids. researchgate.nettcichemicals.comresearchgate.net This is particularly useful for analyzing low molecular weight amines. biotium.comfishersci.se

Enzyme Inhibition: NBD-Cl has been shown to act as an inhibitor for enzymes such as monoamine oxidase and adenosine (B11128) triphosphatase (ATPase). nih.govebi.ac.uk It has been used as a covalent inhibitor of both mitochondrial and bacterial ATPase. nih.gov

Synthesis of Novel Compounds: NBD-Cl is a versatile starting material for the synthesis of other valuable benzoxadiazole-type compounds and fluorescent derivatives. nih.govsigmaaldrich.comsigmaaldrich.com For example, it has been used to synthesize fluorescent phospholipid derivatives and NBD-labeled maleimides. sigmaaldrich.comsigmaaldrich.com

Interdisciplinary Relevance in Contemporary Chemical Sciences

The utility of NBD-Cl extends across multiple branches of chemistry, highlighting its interdisciplinary importance.

Analytical Chemistry: The compound is a cornerstone reagent for spectrofluorometric and spectrophotometric methods used to determine the concentration of a wide array of pharmaceutical compounds, including antihistamines and antihypertensives. tandfonline.comnih.gov

Chemical Biology: In chemical biology, NBD-Cl and its derivatives serve as fluorescent probes to study cellular processes. nih.gov For instance, NBD-labeled fructose (B13574) has been used to monitor glucose transport in living cells, and other derivatives have been synthesized to probe for specific receptors. nih.gov It is also used to distinguish the N-terminal acetylation status of proteins. ebi.ac.uk

Materials Science: The benzofurazan scaffold is of interest in materials science, particularly in the development of organic semiconductor materials for optoelectronics. researchgate.net The encapsulation of NBD-Cl within certain molecular structures has been studied to investigate structural and spectroscopic changes. researchgate.net

Medicinal Chemistry: Beyond being a privileged scaffold, NBD-Cl is used to create fluorescent conjugates of potential drug molecules, such as triterpenes, to study their uptake and subcellular distribution in cancer cells. acs.org

The broad applicability of NBD-Cl, from fundamental organic synthesis to advanced applications in biological imaging and materials science, underscores its enduring significance in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClNO3 B1219042 4-Chloro-7-nitrobenzofuran CAS No. 76054-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBKEYGNLBGTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226957
Record name 4-Chloro-7-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76054-80-3
Record name 4-Chloro-7-nitrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076054803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-7-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 7 Nitrobenzofurazan and Its Derivatives

Classical Synthetic Routes to the 4-Chloro-7-nitrobenzofurazan (B127121) Corebiotium.com

The synthesis of the core structure of 4-chloro-7-nitrobenzofurazan, also known as NBD-Cl, relies on established, multi-step chemical processes.

Multi-Step Reaction Sequences and Precursor Utilizationbiotium.com

The common synthesis of 4-chloro-7-nitrobenzofurazan (NBD-Cl) involves the nitration of a precursor molecule. One documented synthetic route starts with 4-chloro-2,1,3-benzoxadiazole. lookchem.com Another pathway involves a two-step process beginning with 2,6-dichloronitrosobenzene. lookchem.com These precursors undergo specific reaction sequences to introduce the nitro group at the 7-position of the benzofurazan (B1196253) ring system, yielding the target compound.

Optimization of Reaction Conditions and Reagents for Yield Enhancementbiotium.com

To improve the efficiency of the synthesis, reaction conditions are carefully controlled. For the nitration of 4-chloro-2,1,3-benzoxadiazole, a mixture of sodium nitrate (B79036) and sulfuric acid is employed. lookchem.com The temperature is managed within a range of 0 to 85 °C over a period of approximately 35 minutes to achieve a reported yield of 54.0%. lookchem.com

Advanced Synthetic Strategies for Functionalization and Derivatization

The reactivity of the chlorine atom in NBD-Cl makes it a versatile platform for creating a wide array of derivatives, primarily through nucleophilic aromatic substitution. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions for NBD-Cl Modificationnih.govresearchgate.netresearchgate.netlew.rothermofisher.comkoreascience.krrsc.orgnih.govkoreascience.kr

The 4-chloro-7-nitrobenzofurazan molecule is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing properties of both the nitro group and the fused furazan (B8792606) ring activate the chlorine atom at position 4, making it an excellent leaving group. researchgate.netrsc.org This high reactivity, comparable to that of picryl chloride, allows the chlorine to be readily displaced by a variety of nucleophiles. rsc.org The SNAr reaction typically proceeds through a two-step addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate. koreascience.krnih.gov In some cases, particularly with strongly nucleophilic anilines, evidence suggests the reaction may be initiated by a single electron transfer (SET) mechanism. koreascience.krkoreascience.kr

NBD-Cl is widely recognized as a fluorogenic derivatizing agent that reacts with both primary and secondary amines. biotium.comthermofisher.comresearchgate.net The parent compound, NBD-Cl, is non-fluorescent, but upon reaction with an amine, it forms a highly fluorescent NBD-amino derivative. biotium.comresearchgate.netresearchgate.net This reaction is a cornerstone of its application in bioanalytical chemistry for the detection of amino acids and other low-molecular-weight amines. biotium.comthermofisher.com The reaction generally involves the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the chlorine. rsc.org A variety of amines have been successfully reacted with NBD-Cl, including anilines, cyclic secondary amines like morpholine (B109124) and piperidine, amino acids, and aminophenols. researchgate.netkoreascience.krresearchgate.netmdpi.com The reaction conditions can be tuned; for instance, reactions are often carried out in solvents like methanol, ethanol, or acetonitrile (B52724), sometimes with the addition of a base such as sodium hydrogen carbonate or triethylamine (B128534) to facilitate the substitution. arkat-usa.orgmdpi.com The resulting NBD-amine adducts typically exhibit strong fluorescence with emission maxima around 535-540 nm. biotium.com

Table 1: Examples of NBD-Cl Reactions with Primary and Secondary Amines

NucleophileReaction Conditions/SolventProduct/ObservationsReference(s)
Primary AminesMethanolFluorescent product (Ex/Em: 465/535 nm) biotium.com
Secondary AminesMethanolFluorescent product (Ex/Em: 485/540 nm) biotium.com
AnilinesMeOH-MeCN mixturesInvestigated for SNAr vs. SET mechanism koreascience.krkoreascience.kr
Morpholine, Piperidine, PyrrolidineAcetonitrile or WaterFormation of amino-NBD derivatives via SNAr researchgate.net
L-ornithineBorate (B1201080) buffer (pH 7), 80 °CFormation of a fluorescent product rsc.org
Aniline (B41778)Acetonitrile (large excess of amine)N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aniline arkat-usa.org
Amino-benzo-crown[18C6]Methanol, NaHCO₃NBD derivative with crown ether moiety arkat-usa.org
FurfurylamineDichloromethane, TriethylamineNew fluorescent NBD derivative mdpi.com
AdamantylamineDichloromethane, TriethylamineNew fluorescent NBD derivative mdpi.com
α-DifluoromethylornithinepH optimized buffer, heatSpectrophotometric (478 nm) and fluorimetric (Ex/Em: 475/540 nm) product nih.gov
MethylhydrazineEthanol, refluxN-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) nih.gov

4-Chloro-7-nitrobenzofurazan also serves as a reagent for labeling molecules containing thiol (sulfhydryl) groups. lookchem.comresearchgate.net The reaction with thiols proceeds via nucleophilic substitution, where the sulfur atom attacks the C-4 position, displacing the chloride. rsc.org However, the reaction kinetics and products can be complex. nih.govnih.govcore.ac.uk Studies have shown that in addition to the expected 4-thio derivative (NBD-S-R), other products can form, particularly at pH values above 5. nih.govnih.gov One such product is suggested to be a reversible Meisenheimer-type complex. nih.govcore.ac.uk For biological thiols that also contain an amino group, such as cysteine, an initial S-substituted product can form, which may then undergo an intramolecular rearrangement to yield a more stable and highly fluorescent N-substituted product. rsc.orgresearchgate.net This reactivity has been exploited for the detection and discrimination of biothiols. researchgate.net The reaction of NBD-Cl with thiols like cysteine or glutathione (B108866) typically results in a thioether product with a distinct absorbance maximum around 420 nm. nih.govmdpi.com

Table 2: Examples of NBD-Cl Reactions with Thiol-Containing Nucleophiles

NucleophileReaction Conditions/SolventProduct/ObservationsReference(s)
General ThiolspH > 5Complex reaction, formation of 4-thio derivative and other products nih.govnih.gov
Cysteine, Homocysteine, GlutathionePhosphate (B84403) buffer (pH 7.4), MeCNInitial S-attack, can rearrange to N-linked fluorophore researchgate.net
CysteineMild conditions (pH 7.4)Forms thioether product (λmax ≈ 420 nm) nih.gov
Peptide with CysteineDMF, activated molecular sievesThio-conjugation to form Ac-Cys(NBD)-Gly-Val-Ala-NH₂ rsc.org
General ThiolsWeak alkaline solutionForms non-fluorescent S-substituted products rsc.org
Hydrogen Sulfide (B99878) (as Na₂S)TriethylamineNBD-SH mdpi.com
GlutathioneTriethylamine, room temp.NBD-GSH (S-bound adduct) mdpi.com
N-acetylcysteineTriethylamine, room temp.NBD-NAC (S-bound adduct) mdpi.com
Reactions with Other Heteroatom Nucleophiles

4-Chloro-7-nitrobenzofuran (NBD-Cl) is well-known for its reactivity towards nitrogen and oxygen nucleophiles, but it also readily undergoes nucleophilic aromatic substitution (SNAr) with other heteroatoms, particularly sulfur and selenium.

The reaction of NBD-Cl with sulfur nucleophiles, such as thiols, is well-documented. aatbio.commedchemexpress.com It reacts with the thiol group of amino acids like cysteine and glutathione to form S-bound adducts. mdpi.com For instance, the reaction with cysteine initially forms an S-bound NBD adduct, which can then undergo an intramolecular rearrangement to yield a more stable and highly fluorescent N-bound product. researchgate.net This rearrangement is not observed with glutathione or N-acetylcysteine due to the absence of a proximal amino group or a blocked amino group, respectively. mdpi.com The synthesis of 7-nitrobenzo[c] aatbio.commdpi.comresearchgate.netoxadiazole-4-thiol (NBD-SH) is achieved by reacting NBD-Cl with an anhydrous sodium sulfide in methanol. mdpi.com However, the kinetics of reactions with thiols can be complex. At pH values above 5, spectroscopic analysis indicates the formation of at least two other products in addition to the expected 4-thio derivative. nih.gov One is proposed to be a reversible Meisenheimer-type complex, while another product appears to form when the thiol is in large excess. nih.gov

Analogous reactions are suggested for selenium nucleophiles. Structures containing –Se–N– or –Se–Se– moieties can be utilized in designing probes, indicating the reactivity of NBD-Cl with selenols, which are stronger nucleophiles than thiols. rsc.org

Table 1: Reactions of NBD-Cl with Heteroatom Nucleophiles
Nucleophile TypeExample NucleophileReaction ConditionsProduct TypeReference
SulfurSodium Sulfide (Na₂S)Methanol, Room Temp7-nitrobenzo[c] aatbio.commdpi.comresearchgate.netoxadiazole-4-thiol (NBD-SH) mdpi.com
SulfurCysteine (Cys)HEPES buffer (pH 7.4), 37°CInitially S-bound adduct, rearranges to N-bound adduct researchgate.net
SulfurGlutathione (GSH)MeCN-PB (pH 7.4), Room TempS-bound NBD-GSH adduct mdpi.com
SulfurN-acetylcysteine (NAC)MeCN-PB (pH 7.4), Room TempS-bound NBD-NAC adduct mdpi.com
SeleniumSelenolsWeak alkaline solutionSe-substituted products (inferred) rsc.org

Pericyclic Reactions, including Diels-Alder Cycloadditions, involving NBD-Cl

While primarily known for its role as an electrophile in SNAr reactions, the strongly electrophilic nature of NBD-Cl also allows it to participate in pericyclic reactions, most notably as a dienophile in Diels-Alder cycloadditions. researchgate.net The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.comwikipedia.org

Table 2: Diels-Alder Reaction of NBD-Cl
DieneReaction TypeKey Intermediate/ProductApplicationReference
trans-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene)Normal Electron-Demand Diels-Alder (NEDDA)Silyl (B83357) enol ether adduct, 4-chloro-7-hydroxynaphtho[1,2-c]furazanFacile access to highly functionalized naphthofurazans researchgate.netsigmaaldrich.com
(Not specified)Diels-AlderNBD-labeled maleimideSynthesis of labeled maleimides scientificlabs.co.ukfishersci.co.uk

Chemo- and Regioselective Derivatization Approaches

The derivatization of NBD-Cl can be controlled with significant chemo- and regioselectivity, allowing for targeted modification of biomolecules and the synthesis of specific isomers.

Chemoselectivity is often achieved by exploiting the different nucleophilicity of functional groups under specific pH conditions. A prominent example is the selective labeling of the N-terminal α-amino group of a protein over the ε-amino groups of internal lysine (B10760008) residues. nih.govresearchgate.net At a neutral pH, the N-terminal amine is sufficiently nucleophilic to react with NBD-Cl, producing a stable and highly fluorescent product. nih.gov In contrast, the lysine side chains, having a much higher pKa, remain protonated and are essentially unreactive. researchgate.net This difference allows for the specific derivatization of the protein's N-terminus and can be used to distinguish between acetylated (non-reactive) and unacetylated (reactive) proteins. nih.govresearchgate.net

Regioselectivity in NBD-Cl chemistry primarily concerns the site of nucleophilic attack. The C4 position, bearing the chlorine atom, is the well-established site for irreversible substitution in SNAr reactions. nih.gov However, theoretical and experimental studies have shown that the NBD-Cl ring system possesses other electrophilic centers. It has been reported that the C-6 position is a highly electrophilic center, potentially more reactive towards nucleophiles than the C-4 position. nih.gov This suggests that under certain conditions, initial, possibly reversible, adducts could form at C-6 before the irreversible substitution at C-4 occurs, a factor that could influence reaction pathways and product distribution. nih.govnih.gov

Table 3: Examples of Selective Derivatization of NBD-Cl
TargetSelectivity TypeConditionsResultReference
Protein N-terminus vs. Lysine residuesChemoselectiveNeutral pHNBD-Cl reacts selectively with the N-terminal α-amino group. nih.govresearchgate.net
Primary/Secondary amines vs. ThiolsChemoselective (Detection)Weak alkaline solutionAmine adducts are highly fluorescent; thiol adducts are much less fluorescent. aatbio.comrsc.org
C4 vs. C6 positionRegioselective(Not specified)C4 is the site of irreversible substitution; C6 is a highly reactive electrophilic center for potential transient adducts. nih.gov

Green Chemistry Principles in NBD-Cl Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like NBD-Cl is an area of growing importance, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of NBD-Cl itself typically involves multi-step processes starting from benzofuran (B130515) precursors, which may use traditional organic solvents and reagents. ontosight.ai

Currently, there is limited specific literature available detailing established "green" synthetic routes for the industrial production of NBD-Cl. However, some practices in its use and derivatization align with green chemistry principles. For example, in the synthesis of NBD-cyclodextrin conjugates, the deliberate avoidance of an additional base prevents the formation of chromophoric by-products, which simplifies purification and reduces waste—a core tenet of atom economy and waste prevention. rsc.org Similarly, many derivatization reactions with NBD-Cl are rapid and high-yielding at room or slightly elevated temperatures, which contributes to energy efficiency. nih.govjove.com

Future research into the green synthesis of NBD-Cl could focus on several key areas:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) like tetrahydrofuran (B95107) (THF) or acetonitrile with safer, bio-based solvents or aqueous reaction media. jove.com

Catalysis: Employing heterogeneous catalysts that can be easily recovered and reused, rather than stoichiometric reagents that end up in the waste stream.

Process Intensification: Using technologies like flow chemistry to improve reaction control, reduce reaction times, and enhance safety.

While dedicated green synthesis protocols for NBD-Cl are not yet prevalent in the reviewed literature, the principles of green chemistry provide a clear framework for improving the environmental profile of its synthesis and application in the future.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 7 Nitrobenzofurazan

Electron-Withdrawing Effects of Nitro and Chloro Substituents on Reactivity

The chemical reactivity of 4-chloro-7-nitrobenzofurazan (B127121) is significantly influenced by the strong electron-withdrawing properties of the nitro and chloro groups attached to the benzofurazan (B1196253) ring. scbt.comcdnsciencepub.com These substituents decrease the electron density of the aromatic system, making it highly electrophilic and susceptible to nucleophilic attack. scbt.comrsc.orgportlandpress.com The nitro group, in particular, enhances the electrophilic character of the molecule, which promotes rapid reaction kinetics with nucleophiles like thiols and amines. scbt.com This heightened reactivity is a key reason for its widespread use as a labeling agent for proteins and peptides, as it readily undergoes nucleophilic aromatic substitution (SNAr) reactions under mild, often basic, conditions. rsc.orgresearchgate.net

The electron-withdrawing nature of the 4-nitrobenzofurazanyl moiety is so pronounced that it renders the 7-anilino-4-nitrobenzofurazan derivatives significantly more acidic than similarly substituted 2,4,6-trinitrodiphenylamines. cdnsciencepub.comresearchgate.net This strong electrophilic character is a defining feature of NBD-Cl, governing its reaction pathways and making it a powerful tool in biochemical analysis. portlandpress.comresearchgate.net

Detailed Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for 4-chloro-7-nitrobenzofurazan with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. researchgate.netkoreascience.kr This process is central to its application as a derivatizing agent.

Influence of Solvent Polarity and pH on Reaction Kinetics

The kinetics of nucleophilic substitution reactions of 4-chloro-7-nitrobenzofurazan are sensitive to both solvent polarity and pH. nih.govnih.gov Studies have shown that the reaction rates can be significantly affected by the solvent environment. koreascience.kr For example, in reactions with anilines in methanol-acetonitrile mixtures, the specific rate ratio (kMeOH/kMeCN) varies with the pKa of the aniline (B41778) nucleophile, which is attributed to hydrogen bonding between the aniline and methanol. koreascience.kr

The pH of the reaction medium is also a critical factor, particularly for reactions with amines and thiols. nih.govebi.ac.uknih.govresearchgate.net The reaction generally requires a basic medium to generate the nucleophilic form of the attacking species. nih.govresearchgate.netrsc.org For instance, the derivatization of amines with NBD-Cl is typically carried out in alkaline or borate (B1201080) buffers at pH values ranging from 7 to 11. researchgate.netacs.org However, at very high pH (≥11), hydrolysis of NBD-Cl to 4-hydroxy-7-nitrobenzofuran can occur, competing with the desired substitution reaction. researchgate.net The optimal pH for the reaction is therefore a balance between activating the nucleophile and minimizing side reactions.

Table 1: Effect of Solvent on Second-Order Rate Constants (k) for the Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines at 25°C researchgate.net

Solvent Compositionk (M⁻¹s⁻¹) for 4-NH₂ Aniline
MeOH149
50% MeCN-50% MeOHNot specified
MeCN49.9

This table illustrates the significant impact of solvent polarity on the reaction rate.

Table 2: Brønsted (βnuc) and Hammett (ρN) Coefficients for the Reaction in Different Solvents at 25°C researchgate.net

Solvent CompositionβnucρN
MeOH1.08-2.70
50% MeCN-50% MeOH1.36-3.45
MeCN1.62-4.17

These coefficients provide insights into the transition state structure and the sensitivity of the reaction to the nucleophilicity of the aniline and the electronic effects of its substituents.

Investigation of Smiles Rearrangements in NBD-Cl Derivatives

In certain NBD-Cl derivatives, particularly those formed from reactions with compounds containing both a thiol and an amino group like cysteine, a Smiles rearrangement can occur. researchgate.netresearchgate.netmdpi.comacs.orgnih.gov This intramolecular nucleophilic aromatic substitution involves the initial formation of a sulfur-substituted NBD derivative, which then rearranges to the more stable amino-substituted product. researchgate.netmdpi.comnih.gov This rearrangement is often accompanied by a significant change in the fluorescence properties of the molecule, a phenomenon that has been exploited in the design of fluorescent probes. researchgate.netacs.orgnih.gov The efficiency of the Smiles rearrangement can be influenced by the structure of the nucleophile; for example, it is observed to be more efficient for cysteine compared to homocysteine and is not feasible for glutathione (B108866). researchgate.netacs.org

Pericyclic Reactivity of 4-Chloro-7-nitrobenzofurazan as a Dienophile

Beyond its well-established role in nucleophilic substitution reactions, 4-chloro-7-nitrobenzofurazan also exhibits pericyclic reactivity, specifically as a dienophile in Diels-Alder reactions. researchgate.netacs.orgrsc.orgresearchgate.netmsu.edu This was first demonstrated in its instantaneous and quantitative reaction with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) to form a silyl (B83357) enol ether regioselectively via a normal electron-demand Diels-Alder (NEDDA) reaction. researchgate.netresearchgate.netsigmaaldrich.com This reactivity provides a facile route to highly functionalized naphthofurazans. researchgate.netresearchgate.netsigmaaldrich.com The ability of NBD-Cl to act as a dienophile is directly related to its strong electrophilic character, highlighting a connection between its electrophilicity and its pericyclic reactivity. researchgate.net

Electrophilic Character and its Implications in Reaction Pathways

The pronounced electrophilic character of 4-chloro-7-nitrobenzofurazan is the cornerstone of its chemical reactivity. scbt.comportlandpress.comresearchgate.netresearchgate.netnih.gov The electron-deficient nature of the benzofurazan ring system, amplified by the nitro and chloro substituents, makes it a prime target for nucleophilic attack. scbt.comresearchgate.net This high electrophilicity not only drives the common SNAr reactions but also enables its participation in less common pathways like pericyclic reactions. researchgate.net

Interestingly, studies have revealed that NBD-Cl possesses more than one electrophilic center. portlandpress.comebi.ac.uknih.gov While C-4 is the site of irreversible alkylation in typical SNAr reactions, the C-6 position is also highly reactive towards nucleophiles. portlandpress.comebi.ac.uknih.gov This multi-site electrophilicity can lead to complex reaction patterns and the formation of multiple products, especially in reactions with strong nucleophiles like thiols. portlandpress.comnih.govnih.govebi.ac.uk The understanding of this electrophilic character is crucial for predicting and controlling the reaction pathways of NBD-Cl and for interpreting the results of its use as a chemical probe. portlandpress.comnih.gov

Stereochemical Aspects of NBD-Cl Reactions

The stereochemical outcomes of reactions involving 4-Chloro-7-nitrobenzofurazan (NBD-Cl) are of significant interest, particularly in the context of chiral analysis and asymmetric synthesis. The interaction of NBD-Cl with chiral molecules, such as amino acids and amines, is a cornerstone of various analytical techniques for enantiomeric separation and quantification.

A primary application of NBD-Cl in stereochemical studies is as a pre-column derivatizing agent in chromatography. researchgate.netdergipark.org.tr When NBD-Cl reacts with a chiral amine or amino acid, it forms a diastereomeric derivative. These derivatives can then be separated on an achiral stationary phase. dergipark.org.tr This indirect method of chiral separation is widely employed due to its efficiency and the enhanced detection sensitivity provided by the NBD moiety, which is a potent chromophore and fluorophore. researchgate.netmdpi.comresearchgate.net For instance, a high-performance liquid chromatography (HPLC) method has been developed for determining the enantiomeric purity of L-amino acids by derivatization with NBD-Cl, followed by separation on a Pirkle-type chiral stationary phase. researchgate.net This method allows for the quantification of trace amounts of D-amino acids in the presence of a large excess of the corresponding L-enantiomer. researchgate.net

The reaction between NBD-Cl and primary or secondary amines is a nucleophilic aromatic substitution. researchgate.net The stereochemical integrity of the chiral center in the nucleophile is a critical aspect of this reaction. Research indicates that the derivatization reaction itself typically proceeds without racemization, preserving the original stereochemistry of the analyte. This is fundamental for accurate enantiomeric analysis.

In the realm of synthetic chemistry, the stereochemistry of reactions involving NBD-Cl can be influenced by various factors, including the nature of the reactants and the reaction conditions. For example, in Diels-Alder reactions where NBD-Cl acts as a dienophile, the stereochemistry of the diene can dictate the stereochemistry of the resulting cycloadduct. One study reported that the reaction of NBD-Cl with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) occurs readily to form a functionalized hydroxynaphthofurazan. researchgate.net When reacting with certain dienes, this can result in a mixture of diastereomers in their racemic forms. researchgate.net

The influence of chiral catalysts or auxiliaries on the stereochemistry of NBD-Cl reactions is an area of ongoing investigation. While much of the literature focuses on the use of NBD-Cl for derivatization of already chiral molecules, the potential for NBD-Cl to participate in diastereoselective or enantioselective transformations is a subject of academic interest. Mechanistic studies, including kinetic and deuteration experiments, have been employed to understand the stereochemical pathways of related reactions, such as conjugate reductions. d-nb.info

The table below summarizes key research findings related to the stereochemical aspects of NBD-Cl reactions.

Reaction Type Reactant(s) Key Findings Stereochemical Outcome Reference(s)
Chiral DerivatizationAmino AcidsNBD-Cl is an effective pre-column derivatization agent for HPLC analysis of amino acid enantiomers.Formation of diastereomers, separation on a chiral stationary phase. researchgate.net
Chiral DerivatizationPrimary and Secondary AminesThe reaction produces highly fluorescent and stable derivatives suitable for chiral separation.Racemic mixtures of NBD derivatives can be separated on a chiral stationary phase. mdpi.comresearchgate.net
Diels-Alder ReactionDanishefsky's dieneNBD-Cl acts as an electrophilic dienophile, reacting to form a functionalized hydroxynaphthofurazan.The reaction with certain dienes can produce a mixture of diastereomers in their racemic forms. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 7 Nitrobenzofurazan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-chloro-7-nitrobenzofurazan (B127121). By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of each proton and carbon atom. researchgate.net

The ¹H NMR spectrum of 4-chloro-7-nitrobenzofurazan provides critical information about the arrangement of protons on the aromatic ring. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard, the spectrum displays distinct signals for the two aromatic protons. researchgate.netspectrabase.com

The proton designated as H-5, which is adjacent to the nitro group, and the proton H-6, located next to the chlorine atom, appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the chlorine atom, as well as the fused benzofurazan (B1196253) ring system. arkat-usa.org

Table 1: ¹H NMR Spectral Data for 4-Chloro-7-nitrobenzofurazan

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 8.51 d 8.7
H-6 7.42 d 8.7

Solvent: CDCl₃; Reference: TMS spectrabase.comarkat-usa.org

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in 4-chloro-7-nitrobenzofurazan. The spectrum shows six distinct signals corresponding to the six carbon atoms in the benzofurazan ring system. arkat-usa.orgchemicalbook.com The chemical shifts are significantly influenced by the attached functional groups and their positions on the aromatic ring. For instance, carbons directly bonded to the electron-withdrawing nitro group (C-7) and the chlorine atom (C-4), as well as those part of the fused heterocyclic ring (C-3a and C-7a), exhibit characteristic downfield shifts.

Table 2: ¹³C NMR Spectral Data for 4-Chloro-7-nitrobenzofurazan

Carbon Atom Chemical Shift (δ, ppm)
C-3a 144.12
C-4 145.17
C-5 137.97
C-6 100.09
C-7 138.61
C-7a 125.97

Solvent: DMSO-d₆ researchgate.net

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the conformational characteristics of 4-chloro-7-nitrobenzofurazan. researchgate.netahievran.edu.tr These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes. nih.gov

The FT-IR and FT-Raman spectra of 4-chloro-7-nitrobenzofurazan display a series of bands that are characteristic of its specific functional groups. nih.govresearchgate.net The prominent nitro group (NO₂) gives rise to strong asymmetric and symmetric stretching vibrations. The C-Cl stretching vibration and the various vibrations of the benzofurazan ring system, including C=C, C-N, and N-O stretching modes, also provide a unique spectral fingerprint for the molecule. researchgate.netthermofisher.com

Table 3: Key Vibrational Frequencies for 4-Chloro-7-nitrobenzofurazan

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
NO₂ Asymmetric Stretch 1590 1594
NO₂ Symmetric Stretch 1346 1347
C=C Stretch 1488 1492
C-N Stretch 1346 1347

Data obtained from solid-phase measurements. researchgate.net

While 4-chloro-7-nitrobenzofurazan is a relatively rigid molecule, vibrational spectroscopy can provide insights into subtle conformational features. Theoretical calculations, often performed using Density Functional Theory (DFT), complement experimental spectra to assign vibrational modes and understand the molecule's ground-state geometry. ahievran.edu.trnih.gov The agreement between calculated and observed vibrational frequencies validates the proposed molecular structure and provides a deeper understanding of the intramolecular interactions that dictate its conformation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of 4-chloro-7-nitrobenzofurazan by analyzing its fragmentation pattern upon ionization. researchgate.net Electron ionization (EI) is a common method that generates a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. uni-saarland.de For 4-chloro-7-nitrobenzofurazan, the molecular ion peak is observed at an m/z corresponding to its molecular weight of approximately 199.55 g/mol . nih.gov

The mass spectrum also reveals a characteristic fragmentation pattern that aids in structural elucidation. The fragmentation process involves the loss of neutral fragments from the molecular ion, resulting in the formation of stable daughter ions. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and CO, which are observed in the mass spectrum of 4-chloro-7-nitrobenzofurazan. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) also provides a distinctive signature in the mass spectrum, further confirming the presence of a chlorine atom in the molecule. uni-halle.de

Table 4: Major Fragments in the Mass Spectrum of 4-Chloro-7-nitrobenzofurazan

m/z Proposed Fragment
199 [M]⁺˙ (Molecular Ion)
169 [M - NO]⁺
153 [M - NO₂]⁺
125 [M - NO₂ - CO]⁺

Fragmentation pattern is dependent on the ionization method and energy.

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopies

4-Chloro-7-nitrobenzofurazan, also known as NBD chloride (NBD-Cl), is a compound extensively studied for its unique photophysical properties. chemicalbook.com While the compound itself is largely non-fluorescent, it serves as a powerful fluorogenic and chromogenic reagent. chemicalbook.combiotium.com Its utility stems from its reaction with nucleophiles, particularly primary and secondary amines, to produce intensely fluorescent derivatives. aatbio.comresearchgate.netmdpi.com This characteristic makes it an invaluable tool in bioanalytical chemistry for labeling and detecting molecules such as amino acids, peptides, and proteins. ontosight.ainih.gov

The electronic absorption spectrum of 4-chloro-7-nitrobenzofurazan in its unreacted state shows a distinct absorption maximum in the ultraviolet region. In ethanol, it exhibits an absorption peak at 336 nm with a molar extinction coefficient (ε) of 8,130 M⁻¹cm⁻¹. photochemcad.com Theoretical studies employing density functional theory (TD-DFT) have been used to analyze its electronic properties, revealing that charge transfer occurs within the molecule, contributing to its electronic transitions. nih.govresearchgate.net These transitions are characterized as π–π* type. researchgate.net

The most significant feature of NBD-Cl is the dramatic change in its photophysical properties upon derivatization. While NBD-Cl is essentially non-fluorescent, its adducts with amines are highly fluorescent. chemicalbook.combiotium.com The resulting amino-NBD derivatives display strong absorbance maxima at higher wavelengths, typically around 470 nm. nih.gov The fluorescence emission of these adducts is highly sensitive to the local environment and the nature of the amine (primary or secondary) it has reacted with. biotium.comaatbio.com For instance, the NBD-amine adducts exhibit excitation and emission maxima of 464 nm and 512 nm, respectively, in aqueous solutions. aatbio.com The spectral properties can shift depending on the solvent; in methanol, the excitation/emission maxima are observed at 465/535 nm for primary amine adducts and 485/540 nm for secondary amine adducts. biotium.com This environmental sensitivity makes NBD-based probes useful for studying molecular interactions and local polarity. aatbio.com

Table 1: Spectroscopic Properties of 4-Chloro-7-nitrobenzofurazan and its Amine Adducts

Compound/DerivativeSolventAbsorption λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Excitation λex (nm)Emission λem (nm)
4-Chloro-7-nitrobenzofurazanEthanol3368,130--
NBD-Amine AdductAqueous~47022,000464512
NBD-Primary Amine AdductMethanol--465535
NBD-Secondary Amine AdductMethanol--485540

Data compiled from multiple sources. biotium.comaatbio.comphotochemcad.comnih.gov

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of NBD derivatives. These studies are crucial for understanding the mechanisms of fluorescence and the interaction of NBD-labeled molecules with their surroundings. nih.gov Techniques like time-correlated single photon counting (TCSPC) are employed to measure fluorescence lifetimes and analyze decay kinetics. nih.gov

Research on NBD-labeled phospholipids (B1166683) has shown that fluorescence parameters, particularly quantum yields and lifetimes, are strongly influenced by the chemical structure of the probe and the physical state of the host lipid environment. nih.gov The de-excitation of the NBD fluorophore is often dominated by non-radiative deactivation processes. nih.gov

A study using time-resolved imaging of 22-NBD-cholesterol in human peripheral blood mononuclear cells identified two distinct fluorescence lifetime components. nih.gov This finding suggests that the probe exists in at least two different micro-environments within the cell membranes, highlighting the power of time-resolved techniques to resolve structural and dynamic heterogeneity. nih.gov Furthermore, time-resolved fluorescence anisotropy decay analysis of NBD-tagged proteins is used to investigate protein hydrodynamics and rotational correlation times, although the analysis can be complex due to heterogeneous fluorescent adducts. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. While a crystal structure for the parent 4-chloro-7-nitrobenzofurazan is not widely reported in the reviewed literature, structural analyses of its derivatives and protein-adducts provide invaluable information.

A derivative of NBD-Cl, formed by its reaction with furfurylamine, was successfully crystallized and analyzed by single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the orthorhombic system with a Pca21 space group. nih.gov In the solid-state structure, the nitro group was found to be nearly coplanar with the benzene (B151609) ring, a key conformational detail influencing its electronic properties. nih.gov

Table 2: Crystallographic Data for an NBD-Furfurylamine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca21
Key FeatureTwo crystallographically independent molecules in the asymmetric unit.
ConformationNitro groups are practically coplanar with their corresponding benzene rings.

Data from a study on new derivatives of nitrobenzofurazan. nih.gov

Furthermore, X-ray crystallography has been instrumental in understanding how NBD-Cl functions as an enzyme inhibitor. The crystal structure of bovine F1-ATPase covalently inhibited with NBD-Cl showed that the molecule reacts specifically with the phenolic oxygen of the tyrosine residue at position 311 (Tyr311) in one of the enzyme's β subunits. nih.govcapes.gov.br This structural elucidation confirmed that NBD-Cl inhibits the enzyme not by directly blocking the nucleotide-binding site, but by preventing a conformational change in the modified subunit that is essential for the catalytic cycle. nih.gov

Computational Chemistry and Theoretical Characterization of 4 Chloro 7 Nitrobenzofurazan

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the molecular structure of organic compounds. For 4-chloro-7-nitrobenzofurazan (B127121), DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine its optimized ground-state geometry. nih.govresearchgate.net

Theoretical calculations reveal the precise bond lengths and angles of the molecule. For instance, the C-Cl bond length is a key parameter influencing its reactivity. researchgate.net Studies have shown that the substitution of a hydrogen atom with a chlorine atom leads to a significant increase in the bond length. researchgate.net The bond lengths within the benzofurazan (B1196253) ring and the nitro group have also been meticulously calculated, providing a comprehensive three-dimensional picture of the molecule. nih.govresearchgate.net These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of 4-Chloro-7-nitrobenzofurazan (B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) Bond Angle (°)
C-Cl 1.721
C-N (nitro) 1.475
N-O (nitro) 1.225
C4-C5 1.423
C5-C6 1.378
C6-C7 1.431
C7-N2 1.353
N2-O1 1.381
O1-C3a 1.362
C3a-C7a 1.424
C7a-C4 1.393
C4-C3a-C7a 121.2
C5-C4-Cl 118.9
C6-C7-N3 118.4

Data sourced from theoretical calculations reported in scientific literature. nih.gov

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides profound insights into the intramolecular interactions, charge delocalization, and bonding characteristics of a molecule. nih.govresearchgate.net For 4-chloro-7-nitrobenzofurazan, NBO analysis helps to elucidate the electron density distribution and the nature of the donor-acceptor interactions within the molecular framework. chemicalbook.comnih.gov

The analysis reveals significant delocalization of electron density, which is a key factor in the molecule's stability and reactivity. researchgate.net The stabilization energy E(2) associated with the delocalization between a donor NBO (i) and an acceptor NBO (j) quantifies the strength of these interactions. Higher E(2) values indicate stronger interactions. researchgate.net

Table 2: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) Cl σ*(C4-C5) 1.23
π(C5-C6) π*(N3-O3) 2.15
π(C5-C6) π*(C7-N2) 19.86
π(C7-N2) π*(C5-C6) 22.34

This table presents a selection of significant donor-acceptor interactions and their stabilization energies, indicating charge delocalization within the molecule. Data adapted from computational studies. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. pensoft.netacs.org

Energy Gap Correlates with Chemical Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pensoft.net A smaller energy gap suggests that the molecule is more polarizable and prone to chemical reactions, as it requires less energy to excite an electron from the HOMO to the LUMO. pensoft.net For 4-chloro-7-nitrobenzofurazan, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nih.gov The HOMO is typically localized on the benzofurazan ring system, while the LUMO is often centered around the electron-withdrawing nitro group and the carbon atom attached to the chlorine. nih.govpensoft.net This distribution facilitates nucleophilic attack at the C4 position.

Charge Transfer Character within the Molecule

The nature of the HOMO and LUMO also reveals the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govresearchgate.net In 4-chloro-7-nitrobenzofurazan, the electron-donating part of the molecule contributes to the HOMO, while the electron-accepting nitro group dominates the LUMO. researchgate.net This separation of electron density in the frontier orbitals upon excitation is a hallmark of ICT, which is fundamental to the fluorogenic properties of its derivatives. researchgate.netresearchgate.net

Table 3: Frontier Molecular Orbital Energies of 4-Chloro-7-nitrobenzofurazan

Parameter Energy (eV)
HOMO -7.2
LUMO -3.5
Energy Gap (ΔE) 3.7

Values are approximate and based on DFT calculations from various sources. The precise values can vary depending on the computational method and basis set used. nih.govresearchgate.net

Reactivity Descriptors from DFT: Electrophilicity and Nucleophilicity

DFT calculations can provide a set of global reactivity descriptors that quantify the electrophilic and nucleophilic nature of a molecule. pensoft.netiosrjournals.org These descriptors, such as electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies. pensoft.netiosrjournals.org

4-chloro-7-nitrobenzofurazan is well-known for its highly electrophilic character, which is the basis for its widespread use as a labeling reagent. nih.gov Theoretical studies confirm this, indicating a high electrophilicity index. researchgate.net This high electrophilicity is primarily attributed to the electron-withdrawing nitro group and the electronegative chlorine atom, which make the C4 position highly susceptible to nucleophilic attack. nih.govacs.org Conversely, the molecule exhibits low nucleophilicity.

Table 4: Global Reactivity Descriptors for 4-Chloro-7-nitrobenzofurazan

Descriptor Definition Calculated Value (approx.)
Ionization Potential (I) -EHOMO 7.2 eV
Electron Affinity (A) -ELUMO 3.5 eV
Electronegativity (χ) (I+A)/2 5.35 eV
Chemical Hardness (η) (I-A)/2 1.85 eV
Electrophilicity Index (ω) χ2/(2η) 7.74 eV

These values are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. pensoft.netiosrjournals.org

Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a powerful method for analyzing the electron density topology to characterize chemical bonds and noncovalent interactions. mdpi.com In the context of 4-chloro-7-nitrobenzofurazan and its derivatives, QTAIM can be used to identify and classify various noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and molecular recognition processes. researchgate.netmdpi.com

The analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) allows for the differentiation between shared (covalent) and closed-shell (noncovalent) interactions. mdpi.com For instance, in complexes involving 4-chloro-7-nitrobenzofurazan derivatives, QTAIM can elucidate the nature and strength of intermolecular hydrogen bonds. researchgate.netmdpi.com

Simulation of Spectroscopic Data (IR, Raman, UV)

The theoretical investigation of 4-Chloro-7-nitrobenzofurazan, also known as NBD-Chloride, has been accomplished through comprehensive computational studies, providing significant insights into its molecular structure and spectroscopic behavior. nih.govresearchgate.net Density Functional Theory (DFT) has been a central tool in these analyses. Specifically, the B3LYP method combined with a high-level 6-311++G(d,p) basis set was employed to calculate the molecular geometry and harmonic vibrational frequencies of the compound in its ground state. nih.govresearchgate.netahievran.edu.tr

These computational efforts have enabled the simulation of its Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.govahievran.edu.tr The calculated results have demonstrated a strong correlation with experimental data recorded for the FT-IR spectrum in the 4000–400 cm⁻¹ range and the FT-Raman spectrum in the 4000–50 cm⁻¹ range. nih.govresearchgate.netahievran.edu.tr This agreement between the theoretical and observed spectra allows for a reliable assignment of the vibrational modes of the molecule. ahievran.edu.tr

Furthermore, the electronic absorption properties have been explored using time-dependent density functional theory (TD-DFT). nih.govresearchgate.net These calculations, performed to simulate the UV-visible spectrum, determined the electronic transition energies and oscillator strengths in different solvents, such as dimethyl sulfoxide (B87167) (DMSO) and deuterated chloroform (B151607) (CDCl3). nih.govresearchgate.net The theoretical UV-Vis spectra also showed good agreement with experimental findings, validating the computational models used. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies revealed that charge transfer occurs within the molecule, a key aspect of its electronic behavior. nih.govresearchgate.net

Table 1: Simulated Vibrational Frequencies for 4-Chloro-7-nitrobenzofurazan using DFT (B3LYP/6-311++G(d,p)) This table is a representation of typical data found in computational studies. Actual values may vary based on the specific research paper.

Vibrational ModeCalculated FT-IR Frequency (cm⁻¹)Calculated FT-Raman Frequency (cm⁻¹)Assignment
C-H Stretch31003102Aromatic C-H stretching
C=C Stretch15901594Aromatic ring stretching
NO₂ Asymmetric Stretch15301532Nitro group stretching
C-N Stretch13461347Carbon-Nitrogen stretching
NO₂ Symmetric Stretch12901291Nitro group stretching
C-Cl Stretch850852Carbon-Chlorine stretching

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of 4-Chloro-7-nitrobenzofurazan and its derivatives have been a subject of significant theoretical research, indicating their potential for applications in photonics and advanced optical materials. africaresearchconnects.comcarta-evidence.org Computational studies using Density Functional Theory (DFT) have been instrumental in characterizing these properties. carta-evidence.orgresearchgate.net

Investigations have focused on calculating key NLO parameters, including the dipole moment (µ), linear polarizability (α), and, most importantly, the first-order (β) and second-order (γ) hyperpolarizabilities. africaresearchconnects.comresearchgate.net For derivatives of NBD-Cl, these parameters have been calculated at the B3LYP/6-31+g(d,p) level of theory. researchgate.net The results for these related molecules show significant hyperpolarizability values, which are attributed to the intramolecular charge transfer (ICT) mechanisms within the molecules. africaresearchconnects.comcarta-evidence.org

Table 2: Calculated Non-Linear Optical (NLO) Properties This table presents representative data for NBD-based compounds from theoretical studies. The values are indicative of the properties investigated.

PropertySymbolTypical Calculated Value (a.u.)
Dipole MomentµVaries with derivative
Mean PolarizabilityαVaries with derivative
Anisotropy of PolarizabilityΔαVaries with derivative
First HyperpolarizabilityβSignificant values reported
Second HyperpolarizabilityγSignificant values reported

Applications of 4 Chloro 7 Nitrobenzofurazan in Analytical Chemistry and Chemical Sensing

Role as a Fluorescent and Chromogenic Derivatization Reagent

4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) is a versatile derivatizing agent widely employed in analytical chemistry. researchgate.netinnovareacademics.in It is particularly valued for its ability to react with primary and secondary amines to form highly fluorescent and colored products, thereby enhancing detection sensitivity and selectivity in various analytical techniques. innovareacademics.inbiotium.commdpi.com The reagent itself is non-fluorescent, but upon reaction, it yields stable derivatives that can be readily detected. biotium.comaatbio.com This property makes it an attractive option for both pre-column and post-column derivatization in chromatographic methods. researchgate.netinnovareacademics.inresearchgate.net

The reaction of NBD-Cl with amines involves a nucleophilic substitution, resulting in adducts with strong fluorescence, especially in nonpolar environments. aatbio.comdergipark.org.tr The excitation and emission wavelengths of the NBD-amine adducts are typically around 464-485 nm and 512-540 nm, respectively. biotium.comdergipark.org.tr

Pre-column Derivatization in High-Performance Liquid Chromatography (HPLC)

Pre-column derivatization involves chemically modifying the analyte before its introduction into the HPLC system. chromatographyonline.com This approach is widely used with NBD-Cl to improve the chromatographic properties and detectability of various compounds. researchgate.netresearchgate.net The derivatization reaction must be rapid and quantitative, and the resulting product needs to be stable throughout the chromatographic process. chromatographyonline.com

NBD-Cl is extensively used as a pre-column derivatization reagent for the analysis of amino acids and low molecular weight amines by HPLC. biotium.comdergipark.org.trinterchim.fr This method allows for the sensitive detection of these compounds, which often lack a strong chromophore or fluorophore for direct analysis. nih.gov The reaction with NBD-Cl introduces a fluorescent tag, enabling highly sensitive fluorescence detection. interchim.frnih.gov

Several studies have optimized the conditions for the derivatization of amino acids with NBD-Cl, including pH, temperature, and reaction time, to achieve high sensitivity and efficient separation on C18 columns. dergipark.org.tr For instance, a method for analyzing 15 free amino acids in biological samples involved derivatization with NBD-Cl and subsequent separation using an acetonitrile-acetate buffer mobile phase with fluorescence detection. dergipark.org.tr

Table 1: HPLC Methods for Amino Acid and Amine Analysis using NBD-Cl Pre-column Derivatization

Analyte(s) Matrix Derivatization Conditions Chromatographic Conditions Detection Reference
15 Free Amino Acids Islets of Langerhans Optimized parameters for reaction and separation C18 column, acetonitrile-acetate buffer Fluorescence (Ex/Em: 470/540 nm) dergipark.org.tr
Amino Acids General NBD-Cl as derivatization reagent Pirkle-type chiral stationary phase, acetonitrile-methanol mobile phase UV (470 nm) nih.gov
Dimethylamine (DMA) and Diethylamine (DEA) Pharmaceuticals Optimized NBD-Cl reaction C18 column, gradient elution with phosphoric acid buffer and methanol Fluorescence (Ex/Em: 450/540 nm) mdpi.com
Hydroxyproline Collagen Hydrolysate Derivatization with NBD-Cl Liquid chromatography Not specified acs.org

This table summarizes various HPLC methods that utilize NBD-Cl for the pre-column derivatization of amino acids and low molecular weight amines.

The application of NBD-Cl as a pre-column derivatization reagent extends to the analysis of pharmaceutical compounds containing primary or secondary amine groups. researchgate.netdergipark.org.trresearchgate.net This technique enhances the sensitivity and selectivity of HPLC methods for quantifying drugs in various matrices, including pharmaceutical formulations and biological fluids like human plasma and serum. dergipark.org.trtandfonline.com

Numerous HPLC methods have been developed for a wide range of drugs, including amlodipine (B1666008), lisinopril, topiramate, reboxetine, and fluvoxamine, by employing NBD-Cl derivatization followed by fluorescence or UV detection. dergipark.org.tr These methods are often validated for linearity, precision, and accuracy, demonstrating their reliability for routine analysis. dergipark.org.tr For example, a sensitive HPLC method for amlodipine in human plasma involved derivatization with NBD-Cl, solid-phase extraction, and isocratic reversed-phase chromatography with fluorescence detection, achieving a linear range of 0.25-18.00 ng/ml. dergipark.org.tr

Table 2: HPLC Determination of Pharmaceuticals using NBD-Cl Pre-column Derivatization

Pharmaceutical Compound Matrix Derivatization Conditions Chromatographic Conditions Detection Key Findings Reference
Amlodipine Human Plasma NBD-Cl derivatization Isocratic reversed-phase chromatography Fluorescence Linear range: 0.25-18.00 ng/ml dergipark.org.tr
Lisinopril Dosage Forms, Spiked Human Plasma NBD-Cl derivatization Solid-phase extraction, RP-HPLC Fluorimetric Reliable for quantification dergipark.org.tr
Topiramate Not specified NBD-Cl derivatization Shimpack CLC-C18 column, sodium phosphate (B84403) buffer:methanol mobile phase Fluorescence Linear range: 0.01-12.8 µg/mL dergipark.org.tr
Fluvoxamine Human Serum NBD-Cl derivatization Ethyl acetate (B1210297) extraction, reversed-phase C18 column Not specified Linear range: 0.5-240 ng/mL, LOQ: 0.5 ng/mL dergipark.org.tr
Finasteride Pharmaceutical Formulation Reaction with NBD-Cl in alkaline medium (pH 11.0) Not applicable (Spectrophotometric) UV-Vis (467 nm) Linear range: 25-75 µg/mL arcjournals.org
Propafenone (B51707) HCl and Diltiazem (B1670644) HCl Pure Form, Pharmaceutical Preparations Reaction with NBD-Cl in borate (B1201080) buffer (pH 7.6) at 75-80 °C Not applicable (Spectrophotometric/Spectrofluorimetric) UV-Vis (489/481 nm), Fluorescence Spectrophotometric linear ranges: 4-44 µg/mL (Propafenone), 16-96 µg/mL (Diltiazem) eurjchem.comresearchgate.net

This table presents a selection of validated HPLC and spectrophotometric methods for the analysis of various pharmaceutical compounds utilizing NBD-Cl as a derivatization reagent.

Post-column Derivatization in Chromatographic Systems

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the chromatographic column but before detection. chromatographyonline.com This approach is advantageous as it avoids potential issues with multiple derivatization products or unstable derivatives that can occur with pre-column techniques. dergipark.org.tr

NBD-Cl has been successfully employed as a post-column derivatization reagent for the determination of primary and secondary amines following their separation by ion-exchange chromatography. tandfonline.com In one study, a two-step post-column reaction was developed: initial derivatization with NBD-Cl in an alkaline medium, followed by acidification to minimize the background signal from the reagent, which significantly improved sensitivity. tandfonline.com This automated method allowed for low detection limits (20–100 µg L−1) for several aliphatic amines. tandfonline.com While NBD-F is often favored for post-column analysis due to its higher reactivity and shorter reaction times, NBD-Cl remains a viable and cost-effective option. researchgate.net

Development of Fluorescent Probes for Chemical Detection

Beyond its role as a derivatization reagent in separation sciences, 4-chloro-7-nitrobenzofurazan is a key building block for the synthesis of fluorescent probes. chemicalbook.commagtech.com.cn The nitrobenzofurazan (NBD) fluorophore, derived from NBD-Cl, is valued for its environmental sensitivity; its fluorescence is often quenched in aqueous environments and significantly enhanced in hydrophobic media. biotium.commagtech.com.cn This property is exploited in the design of probes for various analytes and biological structures. magtech.com.cn

NBD-based fluorescent probes have been developed for a wide array of applications, including the detection of heavy metal ions, reactive oxygen species, DNA, and small molecules. magtech.com.cn The simplicity, high sensitivity, and low detection limits associated with NBD-based fluorometric analysis have made it a prominent research area. magtech.com.cn For example, NBD-Cl can be used to synthesize fluorescent phospholipid derivatives to study cell membranes. chemicalbook.comfishersci.com It also serves as a fluorescent label for proteins, allowing for the study of their structure and function. sigmaaldrich.comsigmaaldrich.comnih.gov The versatility of NBD-Cl in creating these sensitive detection tools highlights its importance in the broader field of chemical sensing. magtech.com.cn

Selective Fluorescent Tagging of Biomolecules for Research

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a valuable reagent for fluorescently labeling biomolecules, a process critical for their detection and analysis in various research contexts. fishersci.nlaatbio.comcreativebiomart.nettcichemicals.com NBD-Cl itself is non-fluorescent but becomes highly fluorescent after reacting with primary and secondary amines or thiol groups present in biomolecules like amino acids, peptides, and proteins. medchemexpress.cominterchim.frbiotium.com This property allows for the sensitive detection of these molecules. scbt.com

The reaction of NBD-Cl with the amino groups of biomolecules results in the formation of stable, fluorescent NBD-amine adducts. aatbio.comcreativebiomart.netinterchim.fr These adducts typically exhibit an excitation wavelength around 464 nm and an emission wavelength around 512 nm in aqueous solutions. aatbio.comcreativebiomart.netinterchim.fr However, the fluorescence of these adducts is sensitive to the polarity of their environment, with a notable decrease in intensity in aqueous solutions. interchim.fr

A key application of NBD-Cl is the selective labeling of the N-terminal amino group of proteins. fishersci.nlnih.gov This selectivity is achieved under neutral pH conditions, where NBD-Cl preferentially reacts with the N-terminal α-amino group over the ε-amino groups of internal lysine (B10760008) residues. nih.govresearchgate.net This distinction is possible due to the different pKa values of these amino groups. researchgate.net This method has been successfully used to distinguish between acetylated and unacetylated proteins, as the acetylated N-terminus will not react with NBD-Cl. nih.gov The resulting fluorescence of the NBD-labeled protein is stable, allowing for reliable detection even at micromolar concentrations. nih.gov

NBD-Cl also reacts with thiol groups (sulfhydryls) found in cysteine residues within proteins. fishersci.nlinterchim.fr While these NBD-thiol adducts are also fluorescent, their fluorescence is generally much weaker than that of the NBD-amine adducts. aatbio.comcreativebiomart.net This differential fluorescence can be exploited to distinguish between different types of nucleophiles in complex biological systems. nih.gov

The versatility of NBD-Cl extends to the labeling of other biomolecules, including lipids and oligonucleotides. researchgate.net For instance, it has been used in the synthesis of fluorescent phospholipid derivatives, which are valuable tools for studying biological membranes. fishersci.nlsigmaaldrich.comsigmaaldrich.com

Table 1: Spectral Properties of NBD-Adducts

Adduct TypeExcitation Wavelength (nm)Emission Wavelength (nm)Relative Fluorescence
NBD-Primary Amine~465~535High
NBD-Secondary Amine~485~540High
NBD-Thiol------Much less fluorescent than amine adducts

Data compiled from various sources. aatbio.comcreativebiomart.netbiotium.com

Chemosensors for Metal Ion Detection

The fluorescent properties of 4-Chloro-7-nitrobenzofurazan derivatives have been harnessed to create chemosensors for the detection of metal ions. acs.org These sensors typically consist of a metal-binding unit (a chelator) linked to the NBD fluorophore. nycu.edu.tw The binding of a metal ion to the chelator induces a change in the fluorescence of the NBD moiety, such as quenching or enhancement, which signals the presence of the metal ion. acs.orgnycu.edu.tw

One strategy for designing such sensors involves the deprotonation of NH groups conjugated to the NBD aromatic system upon metal binding, leading to a detectable signal. nycu.edu.tw For example, a chemosensor for Copper(II) ions (Cu²⁺) was developed by reacting NBD-Cl with N-(2-aminoethyl)picolinamide. nycu.edu.tw This sensor exhibited significant fluorescence quenching specifically in the presence of Cu²⁺, with minimal response to other metal ions like Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Hg²⁺, Mg²⁺, Mn²⁺, Ni²⁺, and Zn²⁺. nycu.edu.tw The fluorescence quenching was effective over a pH range of 6-10. nycu.edu.tw

Another approach involves synthesizing tripodal chemosensors where multiple NBD units are attached to a central platform. A sensor named TNFHP, synthesized from 4-chloro-7-nitrobenzofurazan, showed high selectivity for Mercury(II) ions (Hg²⁺). researchgate.net The binding of Hg²⁺ to this sensor resulted in a distinct color change from yellow to dark orange, allowing for naked-eye detection. researchgate.net This colorimetric response was linear with Hg²⁺ concentration up to 5.0 x 10⁻⁵ M, with a detection limit of 0.1 μM. researchgate.net

Furthermore, a novel colorimetric sensor for both Cu²⁺ and Zinc(II) ions (Zn²⁺) was developed by synthesizing NBD-G through a reaction between NBD-Cl and Girard's Reagent P. mdpi.com The yellow NBD-G solution turns red (510 nm) upon reacting with Cu²⁺ and orange (480 nm) with Zn²⁺, demonstrating selectivity for these two ions over a range of other metal ions. mdpi.comresearchgate.net

Table 2: NBD-Based Chemosensors for Metal Ion Detection

Sensor NameTarget Ion(s)Detection PrincipleObservable Change
NBD-N-(2-aminoethyl)picolinamideCu²⁺Fluorescence QuenchingDecrease in fluorescence intensity
TNFHPHg²⁺ColorimetricColor change from yellow to dark orange
NBD-GCu²⁺, Zn²⁺ColorimetricColor change to red (Cu²⁺) or orange (Zn²⁺)

Data compiled from various sources. nycu.edu.twresearchgate.netmdpi.com

Design of NBD-Tagged Polyamine Stains for Siliceous Structures

Researchers have synthesized novel fluorescent dyes by tagging polyamines with the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore, derived from NBD-Cl. nih.gov These NBD-tagged polyamines have shown a high affinity for silica (B1680970), making them effective for staining siliceous materials. nih.gov This application is particularly relevant in the study of diatom algae, which have unique long-chain polyamines involved in the formation of their siliceous cell walls, known as frustules. nih.gov

The synthesis of these dyes has been used to stain diatom frustules and the siliceous spicules of sponges, including fossilized specimens. researchgate.netlin.irk.ru An interesting and unexpected finding during the synthesis was that NBD-Cl can react with tertiary amine groups in polyamines, causing the chain to break and resulting in a variety of NBD-tagged amines. lin.irk.ru This reaction proceeds through a Meisenheimer complex and a quaternary salt. lin.irk.ru

The resulting fluorescently stained diatom valves have also shown promise as liquid flow tracers in hydrodynamic studies. nih.gov Furthermore, the interaction of these NBD-tagged polyamines with polymeric acids can cause changes in the visible spectrum of the NBD fluorophore. nih.gov This property allows for the study of the stability of these complexes, which can provide insights into the role of polyamines in biosilicification. nih.gov For instance, studies using poly(vinyl phosphonic acid) as a model for phosphate functionality in silaffins (proteins involved in silica formation) showed little complexation with the polyamine fluorophores, questioning the role of a polyamine-polymeric phosphate matrix in this process. nih.gov

Spectrophotometric and Spectrofluorometric Assays for Analytes

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a widely used derivatizing reagent in spectrophotometric and spectrofluorimetric methods for the analysis of various analytes, particularly pharmaceuticals containing amine groups. tandfonline.comresearchgate.net These methods are often simple, sensitive, accurate, and cost-effective. eurjchem.comresearchgate.net

The principle behind these assays is the reaction of NBD-Cl with the analyte to form a colored or fluorescent product that can be quantified. nih.gov The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure complete derivatization and maximum signal. researchgate.netscielo.br For example, in the analysis of propafenone HCl and diltiazem HCl, the reaction with NBD-Cl was carried out in a borate buffer at pH 7.6 and 75-80 °C for 30 minutes. eurjchem.comresearchgate.net

Spectrophotometric Assays:

The colored derivatives formed by the reaction of NBD-Cl with analytes can be measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). For instance, the NBD-derivatives of propafenone HCl and diltiazem HCl have λmax values of 489 nm and 481 nm, respectively. eurjchem.comresearchgate.net These methods typically exhibit linearity over a specific concentration range.

Spectrofluorometric Assays:

For higher sensitivity, spectrofluorometric methods are employed. The fluorescent NBD-derivatives are excited at a specific wavelength, and the emitted fluorescence is measured at another wavelength. researchgate.net These methods generally have lower limits of detection and quantification compared to spectrophotometric methods. researchgate.net For example, the spectrofluorimetric determination of propafenone HCl and diltiazem HCl allowed for the analysis of much lower concentrations than the spectrophotometric method. eurjchem.comresearchgate.net

These assay methods have been successfully applied to the determination of various drugs in their pure forms and in pharmaceutical formulations. eurjchem.comresearchgate.netresearchgate.net

Table 3: Examples of Analytes Determined by NBD-Cl Based Assays

AnalyteMethodλmax (Absorbance, nm)Excitation/Emission (nm)Linear Range (µg/mL)
Propafenone HClSpectrophotometry489-4-44
Spectrofluorimetry--0.4-3.6
Diltiazem HClSpectrophotometry481-16-96
Spectrofluorimetry--1.6-8.8
Clemastine hydrogen fumarateSpectrophotometry470-5-35
Spectrofluorimetry-477/5350.05-0.5
LoratadineSpectrophotometry467-10-100
Spectrofluorimetry-452/5355-20
Losartan potassiumSpectrophotometry471-10-90
Spectrofluorimetry-460/5381-6
RamiprilSpectrophotometry469-10-120
Spectrofluorimetry-460/5352-15

Data compiled from various sources. eurjchem.comresearchgate.netresearchgate.net

Applications of 4 Chloro 7 Nitrobenzofurazan in Materials Science and Photophysics

Utilization in the Design of Fluorescent Dyes and Pigments

4-Chloro-7-nitrobenzofurazan (B127121) is a cornerstone reagent for the synthesis of fluorescent dyes and pigments. nih.govchemicalbook.com Its primary application lies in its ability to act as a fluorogenic label. mdpi.com The non-fluorescent nature of NBD-Cl changes dramatically upon reaction with primary or secondary amines, yielding derivatives that exhibit strong fluorescence. biotium.com This reaction is a rapid and often high-yielding nucleophilic substitution, making it an efficient method for creating new fluorescent compounds. mdpi.com

The fluorescence of NBD-adducts is highly sensitive to the polarity of their environment; they are typically weakly fluorescent in aqueous solutions but become intensely fluorescent in hydrophobic media. creativebiomart.netbiotium.com This property is particularly valuable for creating sensor dyes that can report on the micro-environment. The emission wavelength of the resulting NBD-amine adducts is generally above 420 nm, arising from intramolecular charge transfer (ICT) transitions between the amino group (the donor) and the nitro group (the acceptor). nih.gov

The reaction of NBD-Cl is not limited to amines; it also forms adducts with thiol groups, although these are significantly less fluorescent than their amine counterparts. creativebiomart.net Researchers have synthesized a wide array of NBD-derivatives by reacting NBD-Cl with various primary amines, including those with significant biological relevance like amino acids, or other functional molecules such as adamantylamine and furfurylamine, to generate novel compounds with distinct chromogenic and fluorogenic properties. mdpi.comnih.gov

Table 1: Photophysical Properties of NBD-Amine Adducts This table summarizes the typical excitation and emission maxima for fluorescent compounds formed from the reaction of NBD-Cl with amines.

Adduct TypeExcitation (λ_ex)Emission (λ_em)Solvent/Environment
NBD-amine adducts (general)~464 nm~512 nmAqueous solutions creativebiomart.net
NBD-primary amine adducts465 nm535 nmMethanol biotium.com
NBD-secondary amine adducts485 nm540 nmMethanol biotium.com

Incorporation into Organic Solar Cell Materials as Electron-Withdrawing Building Blocks

In the field of organic photovoltaics (OPVs), molecular design strategies often rely on creating electron donor-acceptor (D-A) architectures to facilitate efficient charge separation. researchgate.net 4-Chloro-7-nitrobenzofurazan and its derivatives are valuable as potent electron-withdrawing building blocks in these systems. nih.govresearchgate.net The strong electron-accepting nature of the nitrobenzofurazan moiety makes it an ideal component for non-fullerene acceptors (NFAs) and small molecule donors in bulk heterojunction (BHJ) solar cells. researchgate.netsigmaaldrich.cn

Theoretical studies using Density Functional Theory (DFT) have explored the potential of NBD-based molecules for photovoltaic applications. researchgate.net By incorporating the NBD unit into D-A type structures, it is possible to tune the electronic and optical properties of the material. This includes lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level and reducing the energy gap, which are critical parameters for improving the power conversion efficiency (PCE) of organic solar cells. researchgate.net Research has shown that NBD-based molecules have the potential to be developed into materials with superior photovoltaic capabilities for next-generation organic solar cells. researchgate.net The introduction of various electron-donating groups to the NBD core allows for fine-tuning of the photo-physical and electronic properties of these small molecules for solar cell applications. researchgate.net

Engineering of Non-Linear Optical (NLO) Materials

The development of materials with significant non-linear optical (NLO) properties is crucial for applications in photonics and optoelectronics. Derivatives of 4-chloro-7-nitrobenzofurazan have emerged as promising candidates for NLO materials. africaresearchconnects.com The key to their NLO response lies in the intramolecular charge transfer (ICT) that occurs within the molecule upon excitation. researchgate.netafricaresearchconnects.com

By reacting NBD-Cl with electron-donating groups, such as a secondary amine like pyrrolidine, a new fluorescent compound with significant NLO properties can be formed. africaresearchconnects.com The electron-donating amine and the electron-withdrawing nitrobenzofurazan core create a strong D-A system, which is a prerequisite for high NLO activity. africaresearchconnects.com Comprehensive investigations using both experimental techniques and theoretical calculations (DFT) have been performed to quantify the NLO characteristics of these materials. africaresearchconnects.com These studies involve the calculation of key NLO parameters such as dipole moment, polarizability, and first-order hyperpolarizability, which provide insight into the material's potential for use in advanced optical devices. africaresearchconnects.com The strong fluorescent and favorable NLO characteristics of NBD-Pyrrolidine (NBD-Pyrr) position it as a promising material for future technological applications. africaresearchconnects.com

Table 2: Investigated NLO Properties of an NBD-Derivative This table highlights the focus of research into the NLO properties of NBD-Pyrr, a derivative of NBD-Cl.

Property InvestigatedMethod of InvestigationSignificance
Intra-molecular charge transfer (ICT)UV-Visible & Photoluminescence SpectroscopyUnderpins the NLO response africaresearchconnects.com
Electrochemical BehaviorCyclic Voltammetry (CV)Characterizes electronic properties africaresearchconnects.com
Non-linear optical (NLO) parametersDFT CalculationsQuantifies NLO activity (dipole moment, hyperpolarizability) africaresearchconnects.com
Molecular Structure & BondingNatural Bond Orbital (NBO) AnalysisElucidates the mechanisms governing optical properties africaresearchconnects.com

Construction of Fluorescent Nanoparticles

4-Chloro-7-nitrobenzofurazan is a valuable component in the bottom-up construction of fluorescent nanoparticles. nih.gov Its utility in this area again leverages its function as a fluorogenic tagging reagent. nih.gov By synthesizing NBD-tagged compounds, such as polyamines, these fluorescent modules can be incorporated into larger nanostructures. nih.gov This allows for the creation of nanoparticles with inherent fluorescence, which are useful for a variety of applications, including imaging and sensing. The design of such nanoparticles often involves the reaction of NBD-Cl with molecules that can self-assemble or be integrated into a nanoparticle matrix. nih.gov

Supramolecular Chemistry and Complexation Systems based on NBD-Cl Derivatives

The NBD moiety is a useful building block in supramolecular chemistry for the design of complexation and recognition systems. The synthesis of NBD derivatives can be tailored to create host-guest systems with specific binding properties. For example, researchers have synthesized 4-aryloxy-7-nitrobenzofurazans by reacting NBD-Cl with various phenoxide anions in the presence of crown ethers. researchgate.net

Crown ethers act as phase-transfer catalysts, facilitating the reaction and leading to the formation of new supramolecular assemblies. researchgate.net In such systems, the NBD derivative can act as a reporter unit, where binding events with a guest molecule can lead to a change in its photophysical properties, such as a shift in fluorescence. The synthesis of NBD derivatives containing benzo-crown ethers has also been reported, creating integrated host-fluorophore systems for potential sensing applications. researchgate.net Furthermore, the interaction of NBD derivatives with cyclodextrins has been studied, revealing the formation of ternary complexes that can influence the material's properties. researchgate.net

Utility of 4 Chloro 7 Nitrobenzofurazan As a Biochemical and Molecular Biological Tool

Fluorescent Labeling of Proteins and Peptides for Research

4-Chloro-7-nitrobenzofurazan (B127121), also known as NBD-Cl, is a versatile reagent widely employed in biochemical and molecular biological research for the fluorescent labeling of proteins and peptides. scbt.comrsc.org This compound is inherently non-fluorescent but becomes highly fluorescent upon reaction with primary and secondary amines, as well as thiol groups present in biomolecules. aatbio.commedchemexpress.comabcam.com The resulting NBD-adducts exhibit a characteristic green fluorescence, making them valuable tools for a variety of detection and analysis techniques. abcam.com The fluorescence of NBD-amine adducts is particularly sensitive to the polarity of their environment, with a notable decrease in intensity in aqueous solutions. aatbio.com

The reaction of NBD-Cl with amino groups, such as those in amino acids, peptides, and proteins, yields stable and intensely fluorescent derivatives. aatbio.comresearchgate.net This property has led to its extensive use as a derivatizing agent for chromatographic analyses, enhancing the sensitivity and selectivity of detection. researchgate.netinterchim.frresearchgate.net

Selective N-terminal Fluorescent Labeling of Proteins

A significant application of NBD-Cl is the selective fluorescent labeling of the N-terminal α-amino group of proteins. nih.gov This selectivity is achieved by controlling the reaction pH. At a neutral pH, NBD-Cl preferentially reacts with the N-terminal amino group over the ε-amino groups of internal lysine (B10760008) residues. colab.wsresearchgate.net This difference in reactivity is attributed to the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine side chains. researchgate.net This method provides a straightforward way to attach a fluorescent tag to a specific site on a protein, facilitating various downstream applications. The fluorescence of the NBD-labeled protein is notably stable, allowing for reliable detection even at micromolar protein concentrations. nih.govcolab.ws

Differentiation of Protein N-terminal Acetylation Status

The selective reactivity of NBD-Cl with the N-terminal α-amino group provides a powerful method for distinguishing between proteins with and without N-terminal acetylation. nih.gov N-terminal acetylation is a common post-translational modification where an acetyl group is added to the α-amino group of the N-terminal amino acid. nih.gov This modification blocks the primary amine, rendering it unreactive towards NBD-Cl under neutral pH conditions. researchgate.net

Consequently, unacetylated proteins will react with NBD-Cl to produce a strong fluorescent signal, while N-terminally acetylated proteins will remain essentially non-fluorescent. nih.govcolab.ws This fluorogenic derivatization method offers a simple and sensitive assay to determine the N-terminal acetylation status of a protein. researchgate.net This technique is particularly valuable as N-terminal acetylation can play a crucial role in protein stability, folding, and interactions. nih.gov

Table 1: NBD-Cl Labeling for Determining Protein N-terminal Acetylation Status

Protein StateReactivity with NBD-Cl (Neutral pH)Fluorescence Outcome
Unacetylated N-terminusSelective reaction with the N-terminal α-amino group. nih.govcolab.wsHigh fluorescence intensity. nih.govcolab.ws
Acetylated N-terminusNo reaction due to the blocked N-terminal amino group. researchgate.netEssentially non-fluorescent. nih.govcolab.ws

Blocking and Detection of Thiols and Amines in Protein Studies

Beyond N-terminal labeling, NBD-Cl is a valuable tool for the general blocking and detection of both thiol (sulfhydryl) and amine groups in proteins. researchgate.netnih.gov It reacts with these nucleophilic groups to form stable, fluorescent adducts. aatbio.com While it reacts with both, the fluorescence of the NBD-amine adduct is significantly higher than that of the NBD-thiol adduct. aatbio.com This differential fluorescence can be exploited in certain experimental designs.

The reaction with thiol groups can sometimes be complex, with the potential for the formation of multiple products, including a reversible Meisenheimer-type complex and other derivatives, particularly when the thiol compound is in large excess. nih.gov Despite these complexities, the high reactivity of NBD-Cl makes it a useful reagent for modifying and detecting accessible cysteine and lysine residues in proteins, providing insights into their local environment and reactivity. nih.gov

Probing of DNA Polymerase Subunits

The principles of fluorescent labeling with 4-Chloro-7-nitrobenzofurazan can be extended to the study of multi-subunit protein complexes, such as DNA polymerases. By labeling specific subunits, researchers can investigate the structure, function, and interactions within the complex. For instance, labeling a particular subunit with NBD-Cl can provide a spectroscopic handle to monitor conformational changes upon binding to DNA, nucleotides, or other protein subunits.

The environmentally sensitive fluorescence of the NBD group is particularly advantageous in this context. Changes in the local environment of the labeled residue, which may occur during the catalytic cycle of the DNA polymerase, can be detected as changes in fluorescence intensity or emission wavelength. This allows for real-time tracking of dynamic processes within the enzyme complex.

Fluorescent Probes for Biological and Model Membranes

4-Chloro-7-nitrobenzofurazan is also utilized in the study of biological and model membranes through the labeling of lipids. rsc.org When attached to the head group of a phospholipid, the resulting NBD-labeled lipid can be incorporated into a lipid bilayer. The fluorescence properties of the NBD moiety are sensitive to its location and the surrounding environment within the membrane. rsc.org

These fluorescent lipid analogs serve as valuable probes to investigate various aspects of membrane structure and dynamics, including lipid mobility, membrane fluidity, and the distribution of different lipid domains. It has been shown that the fluorescence emission spectrum of NBD-lipids can shift to longer wavelengths upon excitation at the red edge of the absorption spectrum (a phenomenon known as red-edge excitation shift or REES). rsc.org This property has been linked to the location of the probe within the membrane rather than solely to the mobility of the surrounding solvent. rsc.org

Synthesis and Study of Fluorescent Opioids for Receptor Binding Research

A specialized application of 4-Chloro-7-nitrobenzofurazan is in the synthesis of fluorescent ligands for receptor binding studies, particularly in the field of opioid research. nih.gov By chemically linking NBD-Cl to an opioid molecule, researchers can create fluorescent probes that retain high affinity and selectivity for their target opioid receptors. nih.gov

These fluorescent opioids are instrumental in studying receptor-ligand interactions, receptor distribution on cell surfaces, and the dynamics of receptor trafficking. The fluorescence of the NBD tag allows for the detection of the ligand at subnanomolar concentrations. nih.gov For example, fluorescent opioids have been synthesized by alkylating sarcosine (B1681465) with NBD-Cl and then coupling the resulting fluorescent tag to opioid precursors like a tetrahydrothebaine (B47210) derivative or β-naltrexamine. nih.gov The resulting fluorescent opioids, such as ASM-5-10 and ASM-5-67, have been shown to displace the binding of radiolabeled opioids in brain membranes with high affinity. nih.gov

Table 2: Characteristics of NBD-Labeled Fluorescent Opioids

Fluorescent OpioidTarget Receptor(s)Binding Affinity (IC50)Key Property
ASM-5-10µ-selective8.4 nMPronounced agonist property. nih.gov
ASM-5-67µ, δ, and κ1.5 nMBinds with comparable affinities to all three receptor types. nih.gov

The development of such fluorescent ligands provides powerful tools to investigate the pharmacology and cellular biology of opioid receptors, which are important targets for pain management. nottingham.ac.ukresearchgate.net

Applications in Enzyme Reactivity Characterization

4-Chloro-7-nitrobenzofuran is widely employed as a fluorogenic labeling reagent to characterize the reactivity of enzymes. aatbio.com It is inherently non-fluorescent but forms highly fluorescent adducts upon reaction with aliphatic amines and thiol compounds, which are common functional groups in the amino acid residues of proteins. aatbio.com The resulting NBD-amine and NBD-thiol adducts exhibit distinct fluorescence properties, with the NBD-amine adducts being significantly more fluorescent. aatbio.com The fluorescence emission of these adducts is highly sensitive to the polarity of their local environment, a characteristic that is particularly useful for probing conformational changes in enzymes during catalysis or upon ligand binding. aatbio.com

A notable application of NBD-Cl in characterizing enzyme reactivity is its use in studying enzymes with reactive cysteine residues. The reaction of NBD-Cl with thiol groups of cysteine residues can be monitored spectrophotometrically, providing insights into the accessibility and reactivity of these residues within the protein structure. For instance, studies on adenylate kinase have utilized NBD-Cl to differentiate the reactivity of its cysteine residues. The reaction rates of NBD-Cl with specific cysteine residues can reveal their location within the enzyme, such as on the surface or in the interior near the catalytic center. researchgate.net The modulation of these reaction rates by the presence of substrates or inhibitors can further elucidate the enzyme's mechanism of action. researchgate.net

The kinetics of the reaction between NBD-Cl and thiol groups can be complex. nih.govnih.gov Spectroscopic observations have indicated that the reaction can yield more than just the expected 4-thio derivative, particularly at pH values above 5. nih.govnih.gov This highlights the importance of carefully controlling experimental conditions and interpreting the results when using NBD-Cl as a probe for thiol reactivity in enzymes.

Interactive Data Table: Reactivity of this compound with Functional Groups in Proteins

Functional GroupReactive Amino Acid(s)ProductFluorescenceApplication in Enzyme Studies
Amino GroupLysine (ε-amino group), N-terminal α-amino groupNBD-amine adductHighProbing active site lysine residues, Labeling protein N-terminus
Thiol GroupCysteineNBD-thiol adductLower than NBD-amineAssessing cysteine reactivity and accessibility, Probing active site thiols

Inhibitor Studies and Mechanism Elucidation in Biochemical Systems

Beyond its role as a labeling agent, this compound also functions as an inhibitor for a range of enzymes, providing a valuable tool for elucidating their biochemical mechanisms. Its inhibitory action often stems from the covalent modification of essential amino acid residues within the enzyme's active site.

A well-documented example is the inhibition of monoamine oxidase (MAO) by NBD-Cl. It acts as a potent competitive inhibitor of both MAO-A and MAO-B. nih.gov Furthermore, NBD-Cl causes a time-dependent inactivation of MAOs at alkaline pH. nih.gov Mechanistic studies suggest that NBD-Cl modifies one or more essential lysine residues in the active sites of both forms of the enzyme. nih.gov This specific modification provides crucial information about the composition and functioning of the enzyme's active site.

NBD-Cl is also a known inhibitor of F1F0-ATP synthase. Its inhibitory mechanism involves the covalent modification of a specific tyrosine residue in the β-subunit of the F1 moiety. This modification locks the enzyme in an inactive conformation, thereby inhibiting ATP synthesis and hydrolysis. The specificity of this interaction allows researchers to probe the structure and conformational dynamics of this essential molecular motor.

Another significant application of NBD-Cl as an inhibitor is in the study of glutathione (B108866) S-transferases (GSTs). These enzymes are involved in detoxification processes by catalyzing the conjugation of glutathione to various xenobiotic compounds. NBD-Cl has been used as an inhibitor to study the catalytic mechanism of GSTs and to identify essential residues in their active sites. researchgate.net

The electrophilic nature of this compound means that it can potentially react with other nucleophilic sites in proteins, which necessitates careful experimental design and interpretation to ensure that the observed inhibition is due to a specific interaction. nih.gov

Interactive Data Table: Inhibition of Enzymes by this compound

EnzymeType of InhibitionTargeted Residue(s)Mechanistic Insight
Monoamine Oxidase (MAO-A and MAO-B)Competitive, Time-dependent inactivationLysineHighlights the role of active site lysine residues in catalysis. nih.gov
F1F0-ATP SynthaseCovalent modificationTyrosine (in β-subunit)Elucidates the conformational changes necessary for enzyme activity.
Glutathione S-transferase (GST)Covalent modificationCysteine/TyrosineHelps in identifying key active site residues involved in substrate binding and catalysis. researchgate.net

Future Research Trajectories and Emerging Paradigms in 4 Chloro 7 Nitrobenzofurazan Chemistry

Development of Novel NBD-Cl Derivatives with Enhanced Photophysical Properties

The foundational application of NBD-Cl stems from its ability to convert non-fluorescent primary and secondary amines into highly fluorescent derivatives. mdpi.com However, the intrinsic photophysical properties of traditional NBD adducts, such as their excitation and emission in the visible green-yellow range, present limitations for advanced applications, particularly for in vivo imaging where tissue penetration and autofluorescence are significant hurdles. acs.orgresearchgate.net

A primary future trajectory is the rational design of novel NBD derivatives with enhanced and tunable photophysical properties. Researchers are moving beyond simple amine conjugations to create sophisticated molecular architectures. For instance, coupling NBD-Cl with other molecular entities like triterpenes or ω-amino acids has been shown to modulate its spectral properties. acs.org

A significant emerging paradigm is the substitution of the oxygen atom in the benzofurazan (B1196253) ring with a heavier chalcogen, namely selenium, to produce 4-chloro-7-nitrobenzoselenadiazole (NBSD-Cl). acs.org This modification results in a substantial red-shift in both absorption and emission wavelengths, pushing the fluorescence profile towards the near-infrared (NIR) region, which is highly desirable for deep-tissue imaging. acs.orgresearchgate.net Future work will likely focus on synthesizing a broader library of NBSD derivatives and exploring their potential in preclinical imaging models. The goal is to create a palette of NBD-based fluorophores that span the entire visible and NIR spectrum, each with high quantum yields and photostability.

Table 1: Comparison of Photophysical Properties of NBD Derivatives

Derivative NameModificationMax. Absorption (λabs, nm)Max. Emission (λem, nm)Key Feature/Application
NBD-amine adductsStandard reaction with primary/secondary amines~430-480~530-550General fluorescent labeling mdpi.com
NBD-Triterpene Conjugate (e.g., with Oleanolic Acid)Conjugation to a natural product via a linker~480Varies with linker/triterpeneProbing biological activity acs.org
NBD-S-TMThiomorpholine (B91149) derivative~500Not applicable (used in a turn-on sensor)Selective detection of hypochlorous acid mdpi.com
NBSD-amine adductsSelenium substitution in the core ring systemRed-shifted vs. NBD610 (amine adduct)NIR imaging, enhanced photodynamic therapy potential acs.org

This table is populated with representative data from the search results. Actual values can vary based on solvent and specific molecular structure.

Integration into Advanced Sensing Platforms for Complex Biological Systems

The reactivity of the chlorine atom in NBD-Cl towards nucleophiles makes it an excellent scaffold for building fluorescent chemosensors. researchgate.net While its use for detecting amines and thiols is well-established, future research is focused on creating highly sophisticated sensing platforms capable of operating within the complexity of living systems. nih.gov

An emerging paradigm is the development of multi-reagent or multi-quenching probes that can differentiate between structurally similar analytes. For example, advanced NBD-based probes can now distinguish between cysteine/homocysteine and glutathione (B108866), which is crucial for understanding cellular redox states. acs.org This is often achieved through clever probe design where the initial reaction with the thiol is followed by a secondary intramolecular reaction, like an S→N rearrangement, that produces a unique photophysical signature. rsc.org

Future trajectories will involve the development of ratiometric and NIR probes for quantitative and in vivo sensing. nih.gov Probes that can be targeted to specific organelles, such as lysosomes or mitochondria, are also a major area of interest, allowing for the spatiotemporal tracking of analytes within the cell. nih.gov The design of self-assembling probes, which might form fluorescent nanofibers upon enzymatic activation, represents a novel strategy for signal amplification and enhanced cellular retention. nih.gov Furthermore, integrating NBD sensors into practical formats like paper test strips or combining them with smartphone-based detection could pave the way for low-cost, point-of-care diagnostic tools. researchgate.net

Table 2: Examples of Advanced NBD-Based Sensing Platforms

Probe TargetSensing MechanismKey FeatureSystem Studied
Hydrogen Sulfide (B99878) (H₂S)Cleavage of C-O or C-N bonds by H₂SColorimetric and fluorescent turn-onLive cells, serum nih.gov
Cysteine (Cys) vs. Glutathione (GSH)Intramolecular S→N rearrangement post-thiolysisRatiometric response, selective detectionLive cells, zebrafish, mice acs.org
Hypochlorous Acid (HOCl)Oxidation of a thiomorpholine moietyFast response, high selectivityMyeloperoxidase enzymatic system mdpi.com
Metal Ions (e.g., Ca²⁺)Complexation with an NBD-aza-crown etherSelective fluorescence enhancementAqueous solutions

This table summarizes sensor types and characteristics based on information from the search results.

Exploration of New Reactivity Modes and Catalytic Applications

The chemistry of NBD-Cl has been dominated by its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. rsc.org However, the full reactive potential of this electron-deficient heterocyclic system is likely underexplored. A significant future research trajectory lies in uncovering and exploiting new reactivity modes.

An emerging example is the participation of NBD-Cl in pericyclic reactions. It has been demonstrated that NBD-Cl can act as a dienophile in normal electron-demand Diels-Alder reactions with highly reactive dienes, providing a facile route to complex, functionalized naphthofurazan structures. researchgate.net This discovery opens the door to using NBD-Cl as a building block in synthetic strategies that go far beyond simple tagging. Future work could explore its reactivity with a wider range of dienes and other partners in cycloaddition reactions, potentially leading to novel heterocyclic scaffolds with unique properties.

The role of NBD in catalysis is less developed. While rhodium complexes containing norbornadiene (NBD) as a ligand are used in catalysis, this is a different "NBD" and the ligand can sometimes act as a catalyst inhibitor. mdpi.comrsc.org A forward-looking paradigm would be to design catalysts that incorporate the 4-nitrobenzofurazan moiety itself. The strong electron-withdrawing nature of the NBD core could be harnessed to create novel ambiphilic ligands or to modulate the electronic properties of a metal center in a catalytic cycle. For instance, a ligand system could be designed where the NBD unit acts as a Lewis acidic site to cooperate with a transition metal in activating substrates. Exploring the potential of NBD derivatives in organocatalysis, where the electrophilic character of the ring is used to activate substrates, is another promising, yet nascent, area of investigation.

Rational Design of NBD-Cl Based Functional Materials with Tunable Properties

The translation of NBD-Cl's molecular properties into macroscopic, functional materials is a key area for future growth. The rational design of these materials, where molecular structure is precisely engineered to achieve a desired function, is the guiding principle.

A compelling emerging paradigm is the use of NBD/quadricyclane (B1213432) (QC) systems for Molecular Solar Thermal (MOST) energy storage. acs.org In this application, a norbornadiene (NBD) derivative absorbs solar energy and isomerizes to a high-energy, stable quadricyclane photoisomer. The energy can be stored for extended periods and released as heat on demand via catalytic back-conversion. Future research is focused on molecular engineering to red-shift the absorption of the NBD unit to better match the solar spectrum, increase the energy storage density, and optimize the stability of the QC isomer. acs.org

Another future trajectory is the development of chemiluminescent (CL) materials based on NBD derivatives. By functionalizing materials like polymer microbeads with NBD-based luminol (B1675438) analogues, highly sensitive assays for clinical diagnostics can be developed. rsc.org A novel approach in this area is the use of single-particle chemiluminescence imaging to understand the structure-activity relationship of these materials. This allows for the rational optimization of synthesis procedures to enrich for particles with superior performance, moving beyond traditional trial-and-error methods. rsc.org

Application in Chemical Biology for Deeper Mechanistic Understanding of Cellular Processes

NBD-Cl and its derivatives have long been tools in the chemical biologist's toolbox for labeling and visualizing biomolecules. mdpi.com The future of NBD chemistry in this field lies in the creation of increasingly sophisticated probes to dissect complex cellular processes with higher precision and clarity. nih.gov

An emerging paradigm is the design of multifunctional probes that combine several capabilities into a single molecule. For example, a probe has been developed that includes a G-quadruplex stabilizing ligand, an NBD-based fluorescent reporter, and an azide (B81097) handle for click chemistry. diva-portal.org This allows for targeting a specific DNA structure, visualizing it, and then covalently capturing its interacting partners for subsequent analysis. diva-portal.org This strategy of integrating targeting, reporting, and reacting moieties will be a powerful driver for future probe development.

Future research will also focus on developing NBD-based probes for super-resolution microscopy, enabling the visualization of cellular structures and events at resolutions beyond the diffraction limit of light. The small size and charge neutrality of the NBD scaffold are advantageous for creating probes that minimally perturb the biological system under study. researchgate.net Probes that respond to specific enzymatic activities, such as those of myeloperoxidase or kinases, will provide dynamic information about signaling pathways in real-time. mdpi.com Furthermore, exploiting the environmental sensitivity of NBD fluorescence will continue to be a fruitful strategy for studying changes in local environments, such as lipid membrane ordering or protein conformational changes. researchgate.net

Advancements in Computational Modeling for Predictive NBD-Cl Chemistry

As the complexity of NBD-based systems grows, so does the need for powerful predictive tools to guide their design and understand their function. Computational chemistry is shifting from a purely explanatory role to a predictive one in the field of NBD chemistry.

A significant emerging paradigm is the development of more sophisticated computational models that can accurately predict complex photophysical phenomena. For example, traditional models based on frontier molecular orbitals (FMOs) often fail to capture the dynamics of photoinduced electron transfer (PET). chinesechemsoc.org New computational workflows that explicitly model conformational folding and structural changes in the excited state have shown excellent agreement with experimental data, resolving long-standing mechanistic debates. chinesechemsoc.org This advancement allows for the in silico design of fluorescent probes with predictable "on/off" switching behavior.

The future of computational NBD chemistry will heavily involve the integration of machine learning and artificial intelligence. These tools can be trained on existing experimental and computational data to predict the properties of new, unsynthesized NBD derivatives with high speed and accuracy. mit.edumdpi.com This will accelerate the discovery of new functional molecules by allowing researchers to screen vast chemical spaces virtually before committing to laborious synthesis. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be essential for providing high-accuracy data on geometry, optoelectronic properties, and absorption/emission characteristics to both guide rational design and train next-generation machine learning models. researchgate.net

Table 3: Predictive Power of Computational Modeling for NBD Derivatives

System/PropertyComputational MethodPredictionExperimental FindingSignificance
DPP-NBD ConjugatesDFT/TD-DFT (B3LYP)Intense infrared fluorescence (841-868 nm)(Theoretical Study)Design of novel NIR-emitting materials researchgate.net
PET Probe (NBD-1)DFT/TD-DFT with conformational foldingExtremely low quantum yield due to efficient PETExtremely low quantum yield observedAccurate prediction of PET by modeling excited-state dynamics chinesechemsoc.org
Pyrido[3,2-b]indolizine ScaffoldTD-DFT (B3LYP)Absorption at 396 nmSynthesized compounds absorb >400 nmGuiding the design of new fluorophore scaffolds with tunable properties nih.gov
NBD-Chloride (NBD-Cl)DFT (B3LYP/6-311++G(d,p))Calculation of molecular geometry, vibrational frequenciesGood agreement with experimental FT-IR and FT-Raman spectraValidation of computational methods for basic structural properties

This table provides examples of how computational modeling is being used to predict and understand the properties of NBD-based systems, based on data from the search results.

Q & A

What are the critical physicochemical properties of 4-Chloro-7-nitrobenzofuran that influence its handling and experimental design?

Basic
The compound’s solubility in chloroform (50 mg/mL), melting point (97–99°C), and stability under ambient conditions are essential for experimental design. Its nitro and chloro substituents confer reactivity as an electrophilic derivatization agent, but its irritant nature necessitates proper safety protocols (e.g., fume hood use, PPE). Solubility in polar aprotic solvents like chloroform facilitates reactions in organic media, while its low aqueous solubility limits applications in aqueous systems without cosolvents .

How is this compound employed as a derivatizing agent in analytical chemistry, and what are its limitations?

Basic
It reacts with amines, thiols, or hydroxyl groups to form fluorescent or chromogenic derivatives, enabling quantification of biomolecules like hydroxyproline in collagen hydrolysates . However, its use in spectrophotometric assays (e.g., for dothiepin HCl) is criticized for poor reproducibility due to variable reaction kinetics and the need for sodium bicarbonate as a catalyst. The method’s reliance on NBD-Cl (an irritant) also raises safety concerns .

What methodological strategies can improve the reproducibility of assays using this compound?

Advanced
To address variability:

  • Controlled pH and temperature : Stabilize reaction kinetics by maintaining pH 8–9 (via sodium bicarbonate) and temperatures between 25–50°C .
  • Purification protocols : Use column chromatography (silica gel or Sephadex LH-20) to isolate pure derivatives, as seen in 2-NBDG synthesis .
  • Alternative catalysts : Replace sodium bicarbonate with non-nucleophilic bases (e.g., triethylamine) to reduce side reactions .

How can reaction conditions be optimized for synthesizing this compound derivatives in complex matrices?

Advanced
Optimization involves:

  • Solvent selection : Chloroform or dichloromethane enhances solubility, while methanol improves nucleophilicity of target functional groups .
  • Stoichiometric ratios : A 1.2:1 molar excess of NBD-Cl to substrate minimizes unreacted starting material, as demonstrated in glucosamine derivatization .
  • Time-temperature profiling : Extended reaction times (45–60 min) at 50°C improve yield compared to room-temperature protocols .

How should researchers resolve contradictions in literature regarding the efficacy of this compound-based assays?

Advanced
Contradictions (e.g., poor reproducibility vs. successful collagen quantification) require:

  • Statistical validation : Apply Student’s t-test and F-test to compare precision and accuracy between methods, as done for dothiepin HCl assays .
  • Controlled replication : Standardize variables (e.g., reagent purity, solvent batch) to isolate confounding factors.
  • Cross-method validation : Confirm results using orthogonal techniques (e.g., HPLC vs. spectrophotometry) .

What advanced applications of this compound exist in fluorescence-based imaging?

Advanced
It serves as a precursor for synthesizing fluorescent probes like 2-NBDG, a glucose analog for in vivo imaging of metabolic activity. Key steps include:

  • Derivatization : Reacting with glucosamine under basic conditions to form a stable fluorescent adduct .
  • Purification : Dual-column chromatography (silica gel + Sephadex LH-20) ensures high purity and eliminates unreacted NBD-Cl .

What are the implications of this compound’s electronic structure on its reactivity?

Advanced
The electron-withdrawing nitro and chloro groups activate the benzofuran ring toward nucleophilic aromatic substitution. Computational studies (e.g., DFT) can predict reactive sites, guiding selective derivatization. Experimental validation via NMR or LC-MS is critical to confirm regioselectivity in complex reactions .

How does this compound compare to other benzofuran derivatives in stability and derivatization efficiency?

Advanced
Compared to non-halogenated analogs, its chloro substituent enhances stability against hydrolysis, while the nitro group increases electrophilicity. However, steric hindrance from substituents may reduce reaction rates with bulky nucleophiles. Systematic kinetic studies under varied conditions are recommended for benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.